molecular formula C4H4N4 B013945 3-Amino-4-pyrazolecarbonitrile CAS No. 16617-46-2

3-Amino-4-pyrazolecarbonitrile

Cat. No. B013945
CAS RN: 16617-46-2
M. Wt: 108.1 g/mol
InChI Key: FFNKBQRKZRMYCL-UHFFFAOYSA-N
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Description

3-Amino-4-pyrazolecarbonitrile is a compound of interest in various fields of chemistry and materials science due to its versatile applications, especially in the synthesis of pharmaceuticals and agrochemicals. The compound serves as a key intermediate in the synthesis of a wide range of pyrazole derivatives, which are known for their biological activities.

Synthesis Analysis

The synthesis of 3-Amino-4-pyrazolecarbonitrile derivatives often involves multicomponent reactions, offering a straightforward and efficient approach. For instance, a one-step synthesis utilizing a four-component condensation reaction of carbonyl compounds, malononitrile, β-keto esters, and hydrazine hydrate in ethanol has been developed, highlighting a selective process catalyzed by triethylamine (Litvinov et al., 2009).

Molecular Structure Analysis

Detailed structural analysis through spectroscopic methods such as NMR, IR, and X-ray diffraction provides insights into the molecular configuration of 3-Amino-4-pyrazolecarbonitrile derivatives. These studies reveal the planarity of the pyrazole ring and its substituents, facilitating a deeper understanding of the compound's reactivity and interaction potential (Zukerman-Schpector et al., 1994).

Scientific Research Applications

  • Microwave-Assisted Synthesis for Drug Discovery : A study by Lim, Luna, and Dolzhenko (2015) highlighted the use of a microwave-assisted synthesis method to create novel 7-amino-substituted pyrazolo[1,5-a][1,3,5]triazine-8-carbonitriles, ideal for generating compound libraries in drug discovery processes (Lim, Luna, & Dolzhenko, 2015).

  • Potential in Drug Discovery : Kumar et al. (2020) found that a novel compound, 6-amino-3-phenyl-4-(pyridin-4-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, demonstrated potential in drug discovery by binding to the multidrug resistance protein (Kumar et al., 2020).

  • Synthesis of Biologically Important Heterocyclic Compounds : Patel (2017) discussed recent synthetic advances in 3-methyl-4-arylmethylene isoxazole-5(4H)-ones and 6-amino-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitriles, which are critical for preparing biologically important heterocyclic compounds (Patel, 2017).

  • Antitumor Activity : Abdel‐Latif et al. (2016) synthesized new pyrazolo[3,4-d]pyrimidine-3-carbonitrile and pyrazolo[3,4-b]pyridine-3-carbonitrile derivatives, showing potential antitumor activity against human laryngeal epidermoid carcinoma cells (Abdel‐Latif et al., 2016).

  • Formation of New Hexahydropyrazolo Compounds : Dotsenko et al. (2018) reported that the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with beta-cycloketols in boiling acetic acid leads to the formation of new 4,5,6,7,8,9-hexahydropyrazolo[1,5-a] compounds (Dotsenko et al., 2018).

  • Corrosion Inhibition and Antimicrobial Activities : Sayed et al. (2018) found that pyrazole, pyrazolone, and enaminonitrile pyrazole derivatives are highly efficient as corrosion inhibitors and have antimicrobial activities against gram-positive and gram-negative bacteria (Sayed et al., 2018).

  • Synthesis in Deep Eutectic Solvent : Bhosle et al. (2016) presented a convenient one-pot synthesis of 6-amino-2H,4H-pyrano[2,3-с]pyrazole-5-carbonitriles in deep eutectic solvent, demonstrating high yields and minimal use of toxic catalysts and solvents (Bhosle et al., 2016).

properties

IUPAC Name

5-amino-1H-pyrazole-4-carbonitrile
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InChI

InChI=1S/C4H4N4/c5-1-3-2-7-8-4(3)6/h2H,(H3,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFNKBQRKZRMYCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H4N4
Record name 3-aminopyrazole-4-carbonitrile
Source Wikipedia
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DSSTOX Substance ID

DTXSID9066091
Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
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Molecular Weight

108.10 g/mol
Source PubChem
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Product Name

3-Amino-4-pyrazolecarbonitrile

CAS RN

16617-46-2
Record name 3-Amino-4-cyanopyrazole
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Record name 3-Aminopyrazole-4-carbonitrile
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Record name 3-Amino-4-pyrazolecarbonitrile
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Record name 1H-Pyrazole-4-carbonitrile, 3-amino-
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Record name 5-aminopyrazole-4-carbonitrile
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Record name 3-AMINOPYRAZOLE-4-CARBONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
A Rahmati, M Eskandari-Vashareh… - Tetrahedron, 2013 - Elsevier
… To find out the scope and limitations of the reaction, we extended the procedure to use various substituted benzaldehydes in the presence of 3-amino-4-pyrazolecarbonitrile and toluene…
DIS Alves - 2022 - repositorium.sdum.uminho.pt
… process initiated by alkylation of the commercially available 3-amino-4-pyrazolecarbonitrile … Synthesis of pyrazolo[3,4-d]pyrimidin-4-ones 1.21 from 3-amino-4-pyrazolecarbonitrile 1.19. …
Number of citations: 0 repositorium.sdum.uminho.pt
H Liu, W Zhang, H Chen - Journal of Medical Colleges of PLA, 2012 - Elsevier
… Thus, the main constituents of it were found to be Sitosterol (33.28%), 3-Amino-4-pyrazolecarbonitrile (9.55%). … 3-Amino-4-pyrazolecarbonitrile …
F Da Settimo, G Primofiore, C La Motta… - Journal of medicinal …, 2005 - ACS Publications
… The synthesis of the N 2 -substituted pyrazolo[3,4-d]pyrimidines 3a−l and 4 was performed starting from the commercially available 3-amino-4-pyrazolecarbonitrile 1, as illustrated in …
Number of citations: 60 0-pubs-acs-org.brum.beds.ac.uk
C La Motta, S Sartini, L Mugnaini… - Journal of medicinal …, 2009 - ACS Publications
… A solution of 1-(chloromethyl)-4-nitrobenzene (2.05 g, 12.0 mmol) in DMF was added dropwise to a suspension of 3-amino-4-pyrazolecarbonitrile 7 (1.08 g, 10.0 mmol) and anhydrous …
Number of citations: 51 0-pubs-acs-org.brum.beds.ac.uk
KY Suponitsky, KV Strizhenko - Molbank, 2022 - mdpi.com
The title compound was synthesized and characterized by IR and NMR spectroscopy and single crystal X-ray diffraction. The analysis of the crystal packing of the title compound and its …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
M Chauhan, R Kumar - Bioorganic & medicinal chemistry, 2013 - Elsevier
… La Motta et al. boiled (route n) 1-alkyl-3-amino-4-pyrazolecarbonitrile (iv) in formic acid to acquire 1. Chang et al. obtained 1 via treating iv with (route m) formamide and POCl 3 (novel …
A Singh, Y Lin, W Liu, D Kuanhai, J Pan… - Journal of the Taiwan …, 2014 - Elsevier
… structure, such as flavonoids terpenoids, d-galactose, urea, N-methyl-N-nitroso, 1-sec-butyldiaziridine, carbamic acid, 6-chlorohexanoic acid and 3-amino-4-pyrazolecarbonitrile as …
L Antonioli, M Fornai, R Colucci, N Ghisu… - … of Pharmacology and …, 2007 - ASPET
… In brief, the commercially available 3-amino-4-pyrazolecarbonitrile was alkylated with 1,2-epoxydecane in dimethylformamide at 100C in the presence of K 2 CO 3 . The resulting …
Number of citations: 134 jpet.aspetjournals.org
G Biagi, A Costantini, L Costantino… - Journal of medicinal …, 1996 - ACS Publications
… 3-Amino-4-pyrazolecarbonitrile was purchased from Aldrich (Sigma-Aldrich srl). Melting points were determined on a Büchi 510 apparatus and are uncorrected. IR spectra were …
Number of citations: 47 0-pubs-acs-org.brum.beds.ac.uk

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